molecular formula C24H22ClN3O3S2 B5042225 N~2~-(5-chloro-2-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(5-chloro-2-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5042225
M. Wt: 500.0 g/mol
InChI Key: GLRPDWSORGNJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, possibly through a condensation reaction of an appropriate 2-aminothiophenol and a carboxylic acid . The sulfonyl group could be introduced through a sulfonation reaction, and the amide group could be formed through a reaction with an appropriate amine .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the benzothiazole ring might undergo electrophilic aromatic substitution reactions, while the amide group might undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound such as its melting point, boiling point, solubility, and stability could be determined experimentally. Computational methods could also be used to predict some of these properties .

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. For example, if the compound is a drug, it might interact with a specific protein in the body to exert its effects. This could be studied using techniques such as X-ray crystallography or molecular docking .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if the compound is toxic, it could pose a risk to health. Safety data sheets (SDS) provide information about the hazards of a compound, as well as measures to take in case of exposure .

Future Directions

Future research on the compound could involve studying its biological activity, optimizing its synthesis, or investigating its mechanism of action. This could lead to the development of new drugs or materials .

Properties

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S2/c1-15-4-11-20-22(12-15)32-24(27-20)17-6-9-19(10-7-17)26-23(29)14-28(33(3,30)31)21-13-18(25)8-5-16(21)2/h4-13H,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRPDWSORGNJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN(C4=C(C=CC(=C4)Cl)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.